molecular formula C22H21NO2 B12624417 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol CAS No. 921588-06-9

4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol

Katalognummer: B12624417
CAS-Nummer: 921588-06-9
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: TZTLYWBLCLZHJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a diphenyl group, and a butenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with diphenylmethanol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to achieve high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 4-[Diphenyl(pyridin-3-yl)methoxy]but-2-en-1-ol
  • 4-[Diphenyl(pyridin-2-yl)methoxy]but-2-en-1-ol
  • 4-[Diphenyl(pyridin-4-yl)methoxy]but-3-en-1-ol

Comparison: Compared to similar compounds, 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol exhibits unique properties due to the specific positioning of the pyridine ring and the butenol moiety

Eigenschaften

CAS-Nummer

921588-06-9

Molekularformel

C22H21NO2

Molekulargewicht

331.4 g/mol

IUPAC-Name

4-[diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol

InChI

InChI=1S/C22H21NO2/c24-17-7-8-18-25-22(19-9-3-1-4-10-19,20-11-5-2-6-12-20)21-13-15-23-16-14-21/h1-16,24H,17-18H2

InChI-Schlüssel

TZTLYWBLCLZHJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)OCC=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.